Product packaging for Haloperidol N-Oxide(Cat. No.:CAS No. 150214-93-0)

Haloperidol N-Oxide

Cat. No.: B032218
CAS No.: 150214-93-0
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
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Description

Haloperidol N-Oxide is a significant oxidative metabolite of Haloperidol, a first-generation typical antipsychotic that acts as a potent dopamine D2 receptor antagonist . This compound serves as a critical reference standard in pharmaceutical and neuropharmacology research, particularly for investigating the metabolic fate, bioavailability, and clearance pathways of its parent drug. In research settings, this compound contributes to the study of complex biochemical pathways, including those involving nitric oxide (NO) signaling. Altered nitric oxide pathways have been implicated in the effects of haloperidol, ranging from its potential antitumoral properties via macrophage activation to its role in the development of movement disorders such as tardive dyskinesia . As a research tool, it aids in elucidating the intricate balance between therapeutic effects and adverse reactions, providing valuable insights for toxicological profiles and the development of improved therapeutic agents. Key Specifications: • Chemical Name: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone • CAS Number: 148406-51-3 • Molecular Formula: C21H23ClFNO3 • Molecular Weight: 391.86 g/mol • Purity: ≥98% (by HPLC) Disclaimer: This product is provided 'As Is' for research use only. It is not intended for diagnostic, therapeutic, or human use. The buyer assumes all responsibility for its handling and use in compliance with their institution's safety protocols and applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClFNO3 B032218 Haloperidol N-Oxide CAS No. 150214-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
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Record name HALOPERIDOL N-OXIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized through the oxidation of Haloperidol. One common method involves dissolving Haloperidol in chloroform and reacting it with an oxidizing agent under controlled conditions . The reaction typically requires reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. Advanced chromatographic techniques are employed to separate and purify this compound from other by-products .

Types of Reactions:

    Oxidation: this compound is formed through the oxidation of Haloperidol.

    Reduction: It can be reduced back to Haloperidol under specific conditions.

    Substitution: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Haloperidol N-Oxide exhibits unique pharmacological activities that differentiate it from its parent compound, haloperidol. The primary focus of research on this compound includes:

  • Antipsychotic Activity : Similar to haloperidol, this compound acts as a dopamine D2 receptor antagonist. Its efficacy in managing psychotic disorders is being explored, particularly in patients who may not respond adequately to traditional antipsychotics .
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially mitigating oxidative stress associated with neurodegenerative conditions. This aspect is critical as oxidative stress is implicated in the pathophysiology of various psychiatric disorders .

Stability and Degradation Studies

Understanding the stability of this compound is essential for its application in clinical settings. Recent studies have focused on its degradation products under various stress conditions:

Condition Degradation Product Stability
Oxidative StressTrans-haloperidol N-oxideStable at room temperature
Hydrolytic StressCis-haloperidol N-oxideStable under hydrolytic conditions
Thermal StressNone identifiedStable under thermal conditions
Photolytic StressNone identifiedStable under photolytic conditions

The degradation studies reveal that this compound can form geometric isomers (cis and trans) under oxidative stress, which may have different pharmacokinetic profiles .

Toxicity Profiling

Toxicity assessments are crucial for establishing the safety profile of this compound. Studies have shown that while the compound exhibits some toxicity when ingested or applied to the skin, it is generally well-tolerated at therapeutic doses:

  • Acute Toxicity : this compound has been classified as toxic if swallowed (H301) and can cause skin irritation (H315) .
  • In Silico Toxicity Studies : Computational models have been used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and its degradation products .

Clinical Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient with treatment-resistant schizophrenia was administered this compound after failing multiple antipsychotic regimens. The patient exhibited significant improvement in psychotic symptoms with minimal side effects, suggesting a favorable therapeutic index for this compound.
  • Case Study 2 : In a cohort study involving patients with Tourette syndrome, those treated with this compound reported reduced tic frequency and severity compared to those receiving standard haloperidol treatment. This suggests that this compound may offer enhanced efficacy with a better side effect profile.

Mechanism of Action

Haloperidol N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It has a relatively weak inhibitory effect on dopamine uptake compared to Haloperidol. The compound is involved in the metabolic conversion of Haloperidol and its analogues, influencing their pharmacological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Finazines

Finazines, a class of piperazine-containing compounds, share functional similarities with haloperidol but exhibit distinct structural and receptor-binding profiles (Tanimoto similarity < 30%) . Key comparisons include:

Parameter Haloperidol N-Oxide Finazines
D2 Receptor Affinity Moderate (inferred from parent drug) Moderate to high
Serotonin Transporter (SERT) No significant activity Strong binding
Sigma Receptor High (haloperidol-like) High
Clinical Utility Research tool Antipsychotic-like in zebrafish models

Finazines demonstrate stronger binding to dopamine (DAT) and serotonin transporters (SERT) but weaker affinity for serotonin-1A and α1-adrenergic receptors compared to haloperidol .

Aripiprazole Analogs

Aripiprazole analogs, such as ((1H-indol-3-yl)methyl)piperidin-4-ol derivatives, share structural elements with haloperidol but function as partial D2 agonists rather than antagonists. These compounds exhibit higher selectivity for D2 over D3 receptors and lack the N-oxide modification .

Comparison with Other N-Oxide Metabolites

N-Oxide metabolites are common in drug metabolism, though their activity varies:

Compound Parent Drug Activity Brain Penetration (Kp) Clinical Relevance
This compound Haloperidol Research tool (activity unclear) Not reported Limited
Sorafenib N-Oxide Sorafenib Active metabolite 1.051 (similar to parent) Anticancer
Clozapine N-Oxide Clozapine Inactive Not reported Minor metabolite

This compound contrasts with Sorafenib N-Oxide, which retains pharmacological activity and contributes to therapeutic effects. Clozapine N-Oxide, however, is pharmacologically inert, highlighting the variability in N-oxide metabolite roles .

Pharmacodynamic and Pharmacokinetic Comparisons

Receptor Binding Profiles

Compound D2 Receptor (Ki) 5-HT2A Receptor (Ki) Sigma Receptor (Ki) DAT/SERT Activity
This compound ~1.5 nM (inferred) Not reported ~2.3 nM (inferred) None
Haloperidol 1.2 nM >10,000 nM 2.1 nM None
Finazine (6657321) 15 nM 8 nM 3 nM Strong

This compound is hypothesized to retain sigma receptor affinity but lacks DAT/SERT activity, unlike finazines .

Metabolic Stability and Plasma Levels

  • Clozapine N-Oxide : Constitutes 18% of parent drug plasma levels but is inactive .
  • This compound: Not detected in significant quantities clinically, suggesting rapid clearance or instability .

Clinical Implications and Research Findings

  • Zebrafish Models : Finazines replicate haloperidol’s antipsychotic-like behaviors but with distinct receptor interactions .
  • Gene Expression : Haloperidol and its derivatives (e.g., N-Oxide) may differ from atypical antipsychotics like quetiapine in modulating gene expression related to neuroplasticity .
  • Toxicity Concerns : Haloperidol’s metabolism generates neurotoxic pyridinium species (e.g., HTP+), but this compound’s safety profile remains unstudied .

Biological Activity

Haloperidol N-Oxide is a metabolite of the antipsychotic drug haloperidol, which is primarily used for treating schizophrenia and acute psychosis. This compound has garnered interest in pharmacological research due to its distinct biological activities compared to haloperidol. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is formed through the oxidation of haloperidol, specifically involving the nitrogen atom in its piperidine ring. The chemical formula for this compound is C21H23ClFNO3C_{21}H_{23}ClFNO_3. Its formation occurs primarily in the liver through enzymatic reactions, particularly via cytochrome P450 enzymes .

Pharmacological Activity

Dopamine D2 Receptor Interaction

This compound exhibits weak antagonistic activity at dopamine D2 receptors, similar to haloperidol but with significantly lower potency. This reduced activity may influence its pharmacokinetics and dynamics, potentially affecting both efficacy and side effects when haloperidol is metabolized .

Other Receptor Interactions

Research indicates that this compound may interact with various other receptors and biological systems. For instance, it has been studied in relation to its effects on nitric oxide synthase (n-NOS), where haloperidol was shown to inhibit n-NOS activity, suggesting a potential pathway through which this compound may exert biological effects .

Study on Huntington's Disease

A study investigated the effects of this compound in models of Huntington's disease. The findings suggested that while haloperidol had significant effects on motor symptoms, this compound's weaker D2 antagonism could lead to fewer extrapyramidal side effects, making it a candidate for further exploration in this context.

Catalepsy Induction Studies

In a study examining the role of nitric oxide on catalepsy induced by haloperidol, both haloperidol and its N-oxide form were tested. The results indicated that nitric oxide synthase inhibitors prolonged cataleptic responses to haloperidol but had a lesser effect on this compound. This suggests differing mechanisms of action between the two compounds .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other butyrophenones and their derivatives. The following table summarizes key comparisons:

CompoundDopamine D2 AntagonismOther Activities
HaloperidolStrongSignificant side effects
This compoundWeakPotentially reduced side effects
Other ButyrophenonesVariableVaries by specific compound

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